molecular formula C15H13NO4 B13001575 Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate

Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate

Cat. No.: B13001575
M. Wt: 271.27 g/mol
InChI Key: QZZADLAYZNAWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate is a specialized chemical compound with the molecular formula C15H13NO4 It is a derivative of nicotinic acid and features a formyl group and a methoxyphenyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boronic acid derivative with a halogenated nicotinate under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and recrystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-carboxy-6-(3-methoxyphenyl)nicotinate.

    Reduction: Methyl 2-hydroxymethyl-6-(3-methoxyphenyl)nicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxyphenyl group may contribute to the compound’s overall stability and ability to interact with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient.

    Methyl 2-formylbenzoate: Lacks the methoxyphenyl group, making it less complex.

    Methyl 6-(3-methoxyphenyl)nicotinate: Similar structure but without the formyl group.

Uniqueness

Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate is unique due to the presence of both the formyl and methoxyphenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

methyl 2-formyl-6-(3-methoxyphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C15H13NO4/c1-19-11-5-3-4-10(8-11)13-7-6-12(15(18)20-2)14(9-17)16-13/h3-9H,1-2H3

InChI Key

QZZADLAYZNAWMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(C=C2)C(=O)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.